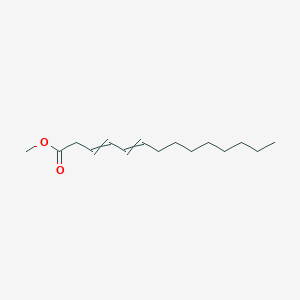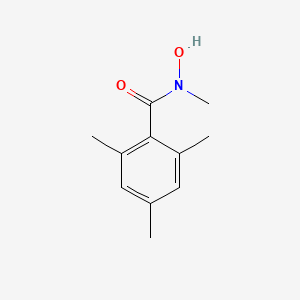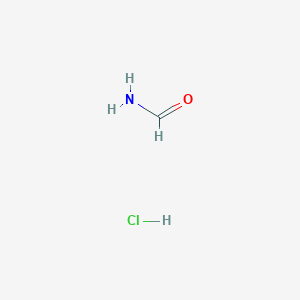![molecular formula C20H27NO3 B14699882 6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol CAS No. 17792-05-1](/img/structure/B14699882.png)
6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a morpholine group, which is a common motif in pharmaceuticals due to its ability to enhance water solubility and bioavailability.
準備方法
The synthesis of 6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol can be achieved through a multi-step process. One common method involves the Mannich reaction, where a secondary amine (morpholine), formaldehyde, and a chromene derivative are reacted together. The reaction typically occurs in a solvent such as ethanol or DMF at elevated temperatures (around 60°C) with constant stirring. The product is then isolated by precipitation and recrystallization from ethanol .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development due to its pharmacologically active morpholine group.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The morpholine group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
Similar compounds include other chromene derivatives with different substituents. For example:
6-Methyl-4-(morpholinomethyl)-2H-chromen-2-one: This compound has a similar structure but lacks the tetrahydrobenzo ring, making it less complex.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound features a piperidine ring instead of a chromene ring, leading to different biological activities
The uniqueness of 6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
17792-05-1 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
6,6-dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol |
InChI |
InChI=1S/C20H27NO3/c1-20(2)17-6-4-3-5-14(17)15-7-8-18(22)16(19(15)24-20)13-21-9-11-23-12-10-21/h7-8,22H,3-6,9-13H2,1-2H3 |
InChIキー |
BSAHUOGGVKKSJD-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(CCCC2)C3=C(O1)C(=C(C=C3)O)CN4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
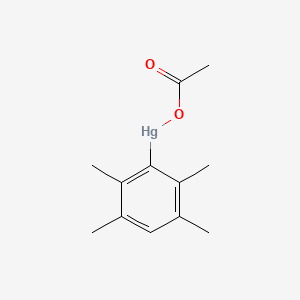

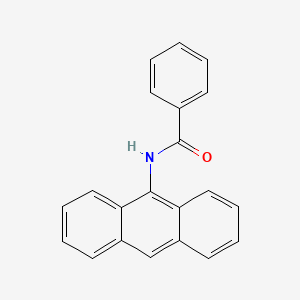

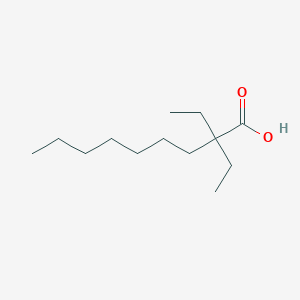
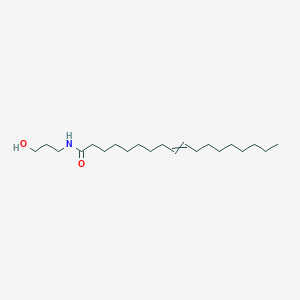
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
